ELX-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ELX-02, also known as NB-124, is a eukaryotic ribosomal selective glycoside (ERSG) designed to increase the read-through activity in patients with nonsense mutations and enable the production of sufficient amounts of full-length functional protein to restore activity.
Scientific Research Applications
Read-Through Agent for Genetic Diseases
ELX-02 is an investigational compound, structurally an aminoglycoside analog, designed to induce read-through of nonsense mutations. This property enables the production of full-length functional proteins, making ELX-02 a promising therapy for genetic diseases caused by such mutations, like cystic fibrosis (CF) and nephropathic cystinosis. Initial Phase 1 clinical trials involving 105 volunteers indicated that ELX-02 is well-tolerated, with no reported severe adverse events or deaths. Ongoing Phase 2 clinical trials are further assessing its efficacy as a read-through agent (Kerem, 2020).
Protein Production via Premature Stop Codon Read-Through
ELX-02 has demonstrated significant read-through of premature stop codons (PSCs), leading to the translation of full-length proteins. This was particularly evident in experiments involving DMS-114 cells with a PSC in the TP53 gene, where ELX-02 treatment increased nuclear p53 protein expression. Importantly, ELX-02 maintained fidelity with native stop codons (NSCs), suggesting its potential as a therapeutic option for diseases resulting from nonsense mutations (Crawford et al., 2020).
Restoration of CFTR Function in Cystic Fibrosis
ELX-02 has shown promising results in restoring CFTR function in human-derived intestinal organoids, particularly in those with the CF nonsense allele G542X. The treatment led to significant increases in CFTR activity and protein expression in a dose-dependent manner, supporting its clinical evaluation as a read-through agent for CF caused by the G542X allele (Crawford et al., 2021).
Translational Read-Through in Cystinosis
ELX-02 has shown effectiveness in enabling translational read-through of nonsense mutations in cystinotic mice and human cells. This ability to produce a functional CTNS protein is evidenced by reduced cystine accumulation, comparable to cysteamine treatment, with no observed cytotoxicity or nephrotoxicity. This highlights ELX-02's potential as a therapeutic agent for cystinosis (Brasell et al., 2019).
properties
CAS RN |
1375073-95-2 |
---|---|
Product Name |
ELX-02 |
Molecular Formula |
C19H38N4O10 |
Molecular Weight |
482.531 |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2-(((2S,3R,4S,5R)-5-((R)-1-aminoethyl)-3,4-dihydroxytetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)-2-((R)-1-hydroxyethyl)tetrahydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
KJBRSTPUILEBDR-YBNFDXCTSA-N |
SMILES |
C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ELX-02; ELX 02; ELX02; NB-124; NB 124; NB124; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.